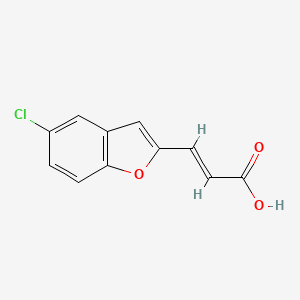![molecular formula C12H11NO2S3 B12124974 3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)
3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide: is a fascinating compound with a complex structure It combines elements from thiazole, thione, and benzyl groups
Chemical Formula: CHNOS
Molecular Weight: 279.34 g/mol
IUPAC Name: this compound
Preparation Methods
Synthesis Routes: The synthetic preparation of this compound involves several steps. One notable method is the electrosynthesis of its comonomer, (3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole) . specific details about the direct synthesis of 3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide remain scarce.
Industrial Production: Unfortunately, information on large-scale industrial production methods is limited. Further research is needed to explore practical manufacturing routes.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including:
Oxidation: Oxidation of the thione group to the corresponding sulfoxide (5,5-dioxide).
Substitution: Benzyl group substitution reactions.
Reduction: Reduction of the sulfoxide group.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Substitution: Alkylating agents (e.g., alkyl halides).
Reduction: Reducing agents (e.g., sodium borohydride).
Major Products: The major products depend on the specific reaction conditions. For example, oxidation yields the sulfoxide form, while substitution leads to various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Building block for designing novel organic molecules.
Materials Science:
Biological Activity: Investigate its potential as an antimicrobial or antitumor agent.
Drug Development: Explore derivatives for drug discovery.
Materials: Possible use in coatings, polymers, or sensors.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets or pathways related to its functional groups (thione, benzyl, and sulfoxide).
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related thiazole-based compounds. Notable examples include:
Thiazole: A simpler thiazole ring system.
Thiazole-2-thione: Lacks the benzyl group.
Thiazole-2,4-dithione: Contains two thione groups.
Properties
Molecular Formula |
C12H11NO2S3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-benzyl-5,5-dioxo-4,6-dihydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C12H11NO2S3/c14-18(15)7-10-11(8-18)17-12(16)13(10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
JVZSXMXLFVIWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1(=O)=O)SC(=S)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenemethanesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-](/img/structure/B12124898.png)
![Pentyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124905.png)
![5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester](/img/structure/B12124912.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)





![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)

